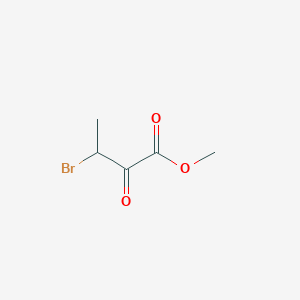
Methyl-3-Brom-2-oxobutanoat
Übersicht
Beschreibung
Methyl 3-bromo-2-oxobutanoate (MBB) is an organic compound that is used in a variety of laboratory applications. It is a versatile compound with a wide range of potential applications in the fields of synthetic organic chemistry, biochemistry and pharmacology. MBB is a colorless, crystalline solid that is soluble in water and many organic solvents. It is a reactive compound and is used in a variety of syntheses and as a reagent in various biochemical and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Enzymkinetik und Hemmungsstudien
Methyl-3-Brom-2-oxobutanoat wirkt als Phosphoenolpyruvat (PEP)-Analogon, das es Forschern ermöglicht, die Kinetik und Hemmung von Enzymen zu untersuchen, die mit PEP interagieren, wie z. B. Pyruvatkinase . Diese Verbindung kann verwendet werden, um die regulatorischen Mechanismen dieser Enzyme zu untersuchen und Einblicke in ihre Rolle in Stoffwechselwegen zu gewinnen.
Baustein für die organische Synthese
Aufgrund seiner reaktiven Carbonylgruppe und des Vorhandenseins eines Bromatoms dient this compound als wertvoller Baustein in der organischen Synthese. Das Bromatom kann durch nucleophile Substitutionsreaktionen verdrängt werden, wodurch die Einführung verschiedener funktioneller Gruppen ermöglicht wird.
Analyse von Stoffwechselwegen
Forscher verwenden this compound, um Stoffwechselwege zu untersuchen, die PEP beinhalten. Durch die Verwendung dieses Analogons können sie den Weg verfolgen und den Fluss von Metaboliten verstehen, ohne den natürlichen Stoffwechsel zu stören.
Wirkmechanismus
Target of Action
Methyl 3-bromo-2-oxobutanoate is a phosphoenolpyruvate analog . Its primary target is the enzyme pyruvate kinase , which plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate.
Mode of Action
The compound interacts with pyruvate kinase, potentially altering its activity . .
Biochemical Pathways
As a phosphoenolpyruvate analog, Methyl 3-bromo-2-oxobutanoate likely affects the glycolysis pathway . This pathway is essential for cellular energy production, converting glucose into pyruvate, which is then used in the citric acid cycle to produce ATP. Any changes in this pathway could have significant downstream effects on cellular energy metabolism.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 3-bromo-2-oxobutanoate. For instance, the compound is stored under an inert atmosphere and at temperatures below -20°C , suggesting that it may be sensitive to oxygen and heat.
Safety and Hazards
Methyl 3-bromo-2-oxobutanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Biochemische Analyse
Biochemical Properties
Methyl 3-bromo-2-oxobutanoate interacts with various enzymes and proteins. It is known to mimic phosphoenolpyruvate (PEP) and interact with enzymes that utilize PEP, particularly pyruvate kinase. This interaction provides insights into the natural function of the enzyme and the cellular pathway it is involved in.
Molecular Mechanism
The primary mechanism of action of Methyl 3-bromo-2-oxobutanoate is its ability to mimic PEP and interact with enzymes that utilize PEP, particularly pyruvate kinase. By studying how these enzymes interact with the analog, researchers can gain insights into the natural function of the enzyme and the cellular pathway it is involved in.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
Metabolic Pathways
Methyl 3-bromo-2-oxobutanoate is involved in the metabolic pathways related to the biosynthesis of branched-chain amino acids . It is known to be transaminated to form 3-methyl-2-oxobutanoate, which can either be converted into Val or used for the synthesis of Leu .
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDCQMJFDPQCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457933 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34329-73-2 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-2-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














